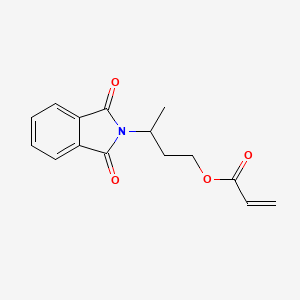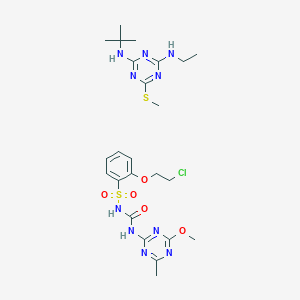
Logran extra
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Logran Extra is a selective herbicide widely used in agriculture to control broadleaf weeds and certain grass species in wheat and other cereal crops. The active ingredients in this compound are triasulfuron and terbutryn, which work synergistically to inhibit weed growth and ensure higher crop yields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triasulfuron is synthesized through a multi-step process involving the reaction of 2-chloro-4-methanesulfonylbenzoic acid with various reagents to form the sulfonylurea structure. Terbutryn is synthesized by reacting 2-methylthio-4,6-bis(ethylamino)-s-triazine with appropriate reagents under controlled conditions .
Industrial Production Methods
In industrial settings, Logran Extra is produced by combining triasulfuron and terbutryn in specific ratios to create a water-dispersible granular formulation. The mixture is then processed to ensure uniform distribution of the active ingredients and packaged for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Logran Extra undergoes various chemical reactions, including:
Oxidation: The active ingredients can be oxidized under certain conditions, leading to the formation of different by-products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Hydrolyzing Agents: Sodium hydroxide and other alkaline solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various sulfonylurea derivatives and triazine compounds, which are generally less active than the parent compounds .
Scientific Research Applications
Logran Extra has been extensively studied for its efficacy in controlling weeds and its impact on crop yield. It is used in:
Agriculture: To control broadleaf weeds and certain grasses in wheat, oats, and barley.
Environmental Science: To study the impact of herbicides on soil health and microbial activity.
Toxicology: To assess the safety and environmental impact of herbicides.
Mechanism of Action
Logran Extra works by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to the death of susceptible weeds. The molecular targets are the ALS enzyme and associated pathways involved in amino acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Chlorsulfuron: Another sulfonylurea herbicide with a similar mode of action.
Metsulfuron-methyl: Used for broadleaf weed control in various crops.
Bromoxynil: A nitrile herbicide used for controlling broadleaf weeds.
Uniqueness
Logran Extra is unique due to its combination of triasulfuron and terbutryn, which provides a broader spectrum of weed control and enhances crop safety. Its dual action mechanism makes it more effective against a wider range of weed species compared to single-component herbicides .
Properties
CAS No. |
130691-87-1 |
|---|---|
Molecular Formula |
C24H35ClN10O5S2 |
Molecular Weight |
643.2 g/mol |
IUPAC Name |
2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine;1-[2-(2-chloroethoxy)phenyl]sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C14H16ClN5O5S.C10H19N5S/c1-9-16-12(19-14(17-9)24-2)18-13(21)20-26(22,23)11-6-4-3-5-10(11)25-8-7-15;1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h3-6H,7-8H2,1-2H3,(H2,16,17,18,19,20,21);6H2,1-5H3,(H2,11,12,13,14,15) |
InChI Key |
XDTAHSCQBNDRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)


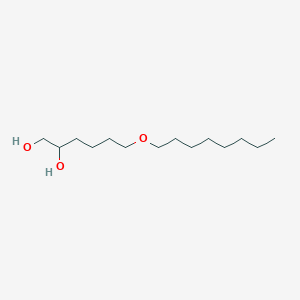
![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
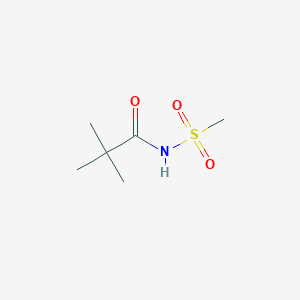
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide](/img/structure/B14279820.png)
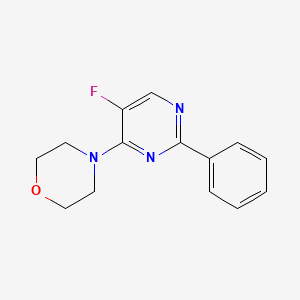

![2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14279839.png)
![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
